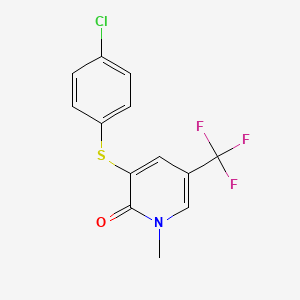

3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one

CAS No.: 1924322-42-8

Cat. No.: VC2760371

Molecular Formula: C13H9ClF3NOS

Molecular Weight: 319.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1924322-42-8 |

|---|---|

| Molecular Formula | C13H9ClF3NOS |

| Molecular Weight | 319.73 g/mol |

| IUPAC Name | 3-(4-chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one |

| Standard InChI | InChI=1S/C13H9ClF3NOS/c1-18-7-8(13(15,16)17)6-11(12(18)19)20-10-4-2-9(14)3-5-10/h2-7H,1H3 |

| Standard InChI Key | BLSRSTWKJXIIHI-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=C(C1=O)SC2=CC=C(C=C2)Cl)C(F)(F)F |

| Canonical SMILES | CN1C=C(C=C(C1=O)SC2=CC=C(C=C2)Cl)C(F)(F)F |

Introduction

Chemical Structure and Properties

Structural Features

3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one contains several distinctive structural elements that define its chemical behavior:

-

A pyridin-2-one core: This heterocyclic structure serves as the central scaffold

-

A trifluoromethyl group at position 5: This functional group contributes to the compound's lipophilicity and metabolic stability

-

A sulfanyl (thioether) linkage at position 3: This creates a bridge between the heterocyclic core and the aromatic ring

-

A 4-chlorophenyl group: The para-chloro substituent on the benzene ring contributes to the compound's electronic properties

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Molecular Weight | ~361.8 g/mol | Calculated from chemical formula |

| Physical State | Solid at room temperature | Based on similar heterocyclic compounds |

| Solubility | Poorly soluble in water; Soluble in organic solvents | Based on lipophilic character |

| LogP | ~4.0-5.0 | Estimated from trifluoromethyl and chlorophenyl groups |

| Melting Point | ~120-160°C | Estimated from similar compounds |

Chemical Reactivity

The chemical reactivity of 3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one is influenced by its constituent functional groups:

-

The pyridin-2-one core may exhibit electrophilic character at the C-4 and C-6 positions

-

The sulfanyl linkage represents a potential site for oxidation to sulfoxide or sulfone derivatives

-

The trifluoromethyl group provides electronic withdrawal effects and metabolic stability

-

The chlorophenyl group can participate in coupling reactions under appropriate conditions

Synthesis Methods

Synthetic Challenges

The synthesis of this compound likely presents several challenges:

-

Regioselective introduction of the sulfanyl linkage at the 3-position

-

Potential side reactions involving the reactive pyridinone carbonyl

-

Handling of potentially hazardous fluorinating reagents if the trifluoromethyl group is introduced late in the synthesis

-

Purification challenges due to the lipophilic nature of the compound

Biological Activity and Applications

Analytical Methods for Characterization

Spectroscopic Identification

For compounds like 3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one, several analytical techniques would be valuable for structural elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons, the N-methyl group, and the pyridinone ring protons

-

¹³C NMR would provide information about the carbonyl carbon, the trifluoromethyl group (with characteristic splitting patterns), and the aromatic carbons

-

¹⁹F NMR would be particularly valuable for confirming the presence and environment of the trifluoromethyl group

-

-

Mass Spectrometry:

-

High-resolution mass spectrometry would confirm the molecular formula

-

Fragmentation patterns would likely include loss of the chlorine atom and cleavage at the sulfanyl linkage

-

-

Infrared Spectroscopy:

-

Characteristic absorption bands for the pyridinone carbonyl, C-F stretching, and C-S stretching would be informative

-

Chromatographic Analysis

Purification and analysis of this compound would likely involve:

-

High-Performance Liquid Chromatography (HPLC) with reversed-phase columns due to the compound's lipophilicity

-

Thin-Layer Chromatography (TLC) systems using appropriate non-polar mobile phases

-

Gas Chromatography-Mass Spectrometry (GC-MS) if the compound possesses sufficient volatility

Structure-Based Design and Computational Studies

Molecular Modeling Considerations

The structural features of 3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one offer several interesting aspects for computational studies:

-

The trifluoromethyl group creates a region of high electronegativity and potentially influences the electronic distribution across the pyridinone ring

-

The sulfanyl linkage introduces conformational flexibility between the heterocyclic core and the chlorophenyl ring

-

The pyridinone carbonyl provides a potential hydrogen bond acceptor site

Predicted Properties and Interactions

Computational approaches could predict:

-

Preferred conformations of the molecule, particularly the orientation of the chlorophenyl ring relative to the pyridinone core

-

Electrostatic potential maps highlighting regions of positive and negative charge density

-

Potential binding modes with biological targets based on the compound's electronic and steric properties

Future Research Directions

Methodological Approaches

Advancing knowledge of this compound would benefit from:

-

Efficient synthetic routes with improved regioselectivity and yield

-

Comprehensive physicochemical characterization

-

Biological screening against diverse targets to identify potential applications

-

Computational studies to predict properties and interactions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume